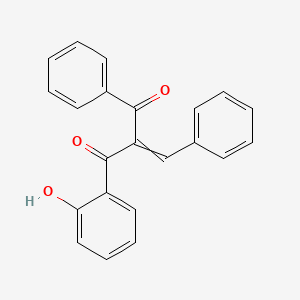
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzoxazole core with chloro, nitro, and sulfonyl substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzoxazole ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfonylation: Addition of the propane-1-sulfonyl group.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or sulfonyl groups.
Reduction: Reduction reactions could convert the nitro group to an amine.
Substitution: Halogen substitution reactions may occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
Aminated Derivatives: From reduction of the nitro group.
Sulfonamide Derivatives: From substitution reactions involving the sulfonyl group.
Scientific Research Applications
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The nitro and sulfonyl groups could play a role in binding to active sites or altering the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-nitrobenzoxazole: Lacks the sulfonyl group but shares the chloro and nitro substituents.
6-Nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one: Similar structure but without the chlorine atom.
Uniqueness
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one is unique due to the combination of chloro, nitro, and sulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
110076-57-8 |
|---|---|
Molecular Formula |
C10H9ClN2O6S |
Molecular Weight |
320.71 g/mol |
IUPAC Name |
5-chloro-6-nitro-3-propylsulfonyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H9ClN2O6S/c1-2-3-20(17,18)12-8-4-6(11)7(13(15)16)5-9(8)19-10(12)14/h4-5H,2-3H2,1H3 |
InChI Key |
YVDDLNCFAFNGLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1C2=CC(=C(C=C2OC1=O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



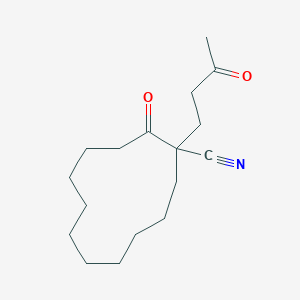

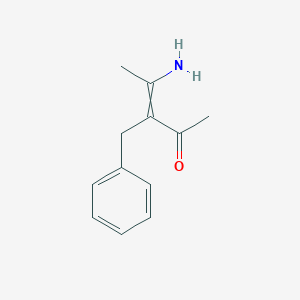
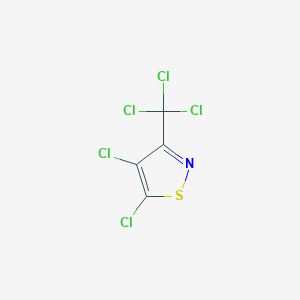
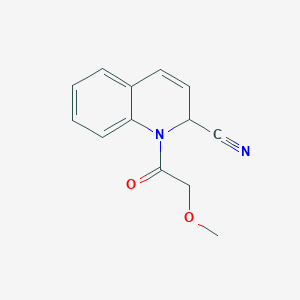
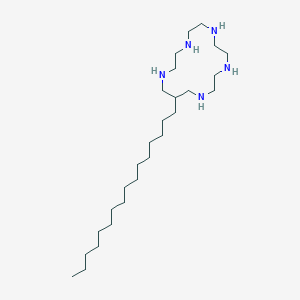
![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)
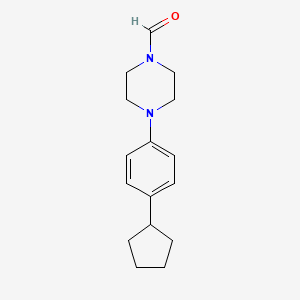
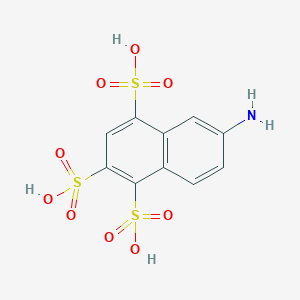
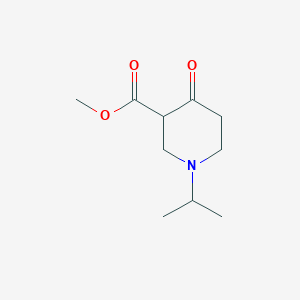
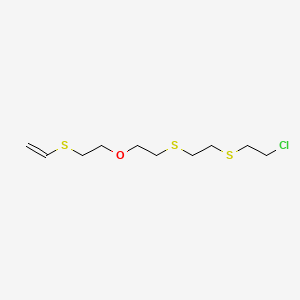
![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
